molecular formula C13H10ClNO2 B3024567 N-(4-chlorophenyl)-4-hydroxybenzamide CAS No. 3679-68-3

N-(4-chlorophenyl)-4-hydroxybenzamide

Cat. No.: B3024567
CAS No.: 3679-68-3
M. Wt: 247.67 g/mol
InChI Key: OROUDFPMGPAELU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-hydroxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom and a hydroxy group at the para position of the benzamide moiety

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Used in drug design and development as a scaffold for new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution Reaction: The synthesis of N-(4-chlorophenyl)-4-hydroxybenzamide can be achieved through an aromatic substitution reaction. This involves the reaction of 4-chloroaniline with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

    Amidation Reaction: Another method involves the amidation of 4-hydroxybenzoic acid with 4-chloroaniline using a dehydrating agent like thionyl chloride (SOCl2) to form the corresponding acid chloride, which then reacts with 4-chloroaniline to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-chlorophenyl)-4-hydroxybenzamide can undergo oxidation reactions, particularly at the hydroxy group, to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives, especially at the amide bond.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated benzamide derivatives.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    N-(4-chlorophenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness:

  • The presence of both the hydroxy and chlorophenyl groups in N-(4-chlorophenyl)-4-hydroxybenzamide provides a unique combination of properties, making it distinct from other benzamide derivatives. This combination allows for specific interactions with biological targets and unique chemical reactivity.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(16)8-2-9/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROUDFPMGPAELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352381
Record name SBB015763
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3679-68-3
Record name SBB015763
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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